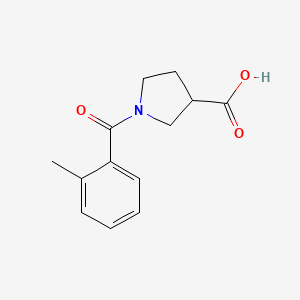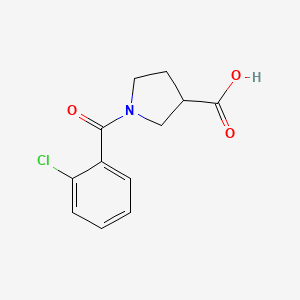
1-(2-エチルブタノイル)ピロリジン-3-カルボン酸
概要
説明
1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethylbutanoyl group attached to the nitrogen atom
科学的研究の応用
1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds are known to participate in reactions such as the michael addition reactions of carboxylate-substituted enones .
Result of Action
Similar compounds are known to have various biological effects, depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid may interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial for signal transduction . By altering the phosphorylation status of key proteins, 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid can impact processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in metabolic pathways and cellular stress responses .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular energy balance . Additionally, 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the therapeutic potential and side effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The long-term effects of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid.
Metabolic Pathways
1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid can affect the levels of key metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
The transport and distribution of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects . The distribution of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid within tissues can also influence its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy metabolism, or to the nucleus, where it can modulate gene expression . The subcellular localization of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is crucial for its role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid typically involves the acylation of pyrrolidine-3-carboxylic acid with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Pyrrolidine-3-carboxylic acid: A simpler analog without the ethylbutanoyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the ethylbutanoyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s interaction with biological targets and its overall stability.
特性
IUPAC Name |
1-(2-ethylbutanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-8(4-2)10(13)12-6-5-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSAYFEIXIKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


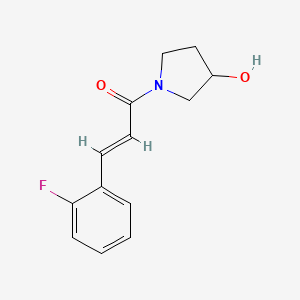
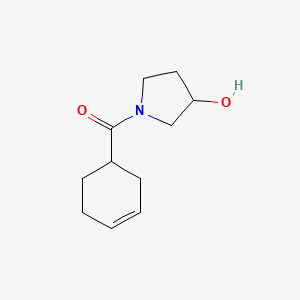
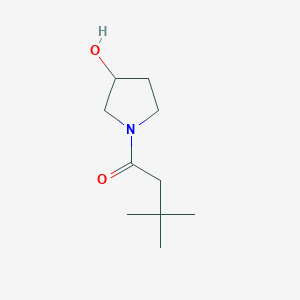
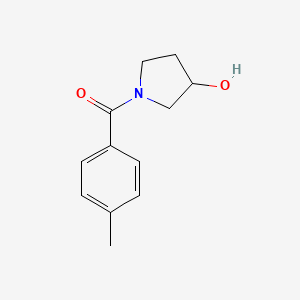
![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)
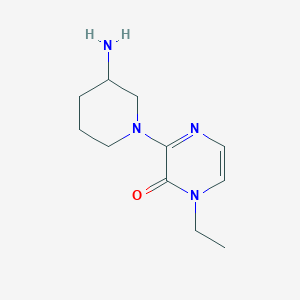
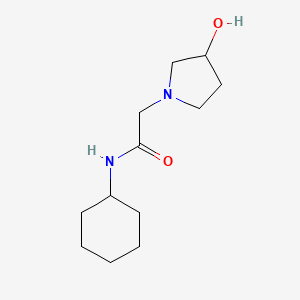
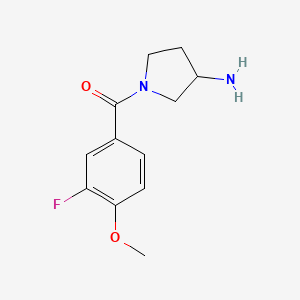
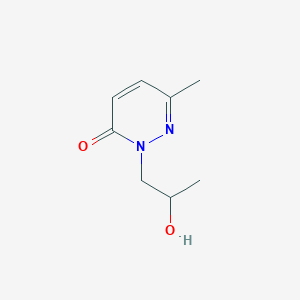

![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)

